molecular formula C6H11NO B12821939 (1R,4S,6R)-2-Azabicyclo[2.2.1]heptan-6-ol

(1R,4S,6R)-2-Azabicyclo[2.2.1]heptan-6-ol

Cat. No.: B12821939
M. Wt: 113.16 g/mol
InChI Key: AUBJWMXFVGCAGR-KVQBGUIXSA-N
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Description

(1R,4S,6R)-2-Azabicyclo[221]heptan-6-ol is a bicyclic compound that features a nitrogen atom within its structure This compound is known for its unique three-dimensional shape, which makes it an interesting subject for various chemical and biological studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S,6R)-2-Azabicyclo[2.2.1]heptan-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a bicyclic ketone, followed by reduction to form the desired alcohol. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The purification process may involve distillation, crystallization, or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(1R,4S,6R)-2-Azabicyclo[2.2.1]heptan-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,4S,6R)-2-Azabicyclo[2.2.1]heptan-6-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain natural products.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects, including as potential treatments for neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (1R,4S,6R)-2-Azabicyclo[2.2.1]heptan-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds or ionic interactions with these targets, influencing their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,4S)-Bicyclo[2.2.1]heptan-2-ol: Another bicyclic compound with a similar structure but different functional groups.

    (1S,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: A compound with a similar bicyclic framework but different substituents.

Uniqueness

What sets (1R,4S,6R)-2-Azabicyclo[2.2.1]heptan-6-ol apart is the presence of the nitrogen atom within the bicyclic structure, which imparts unique reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its potential biological activity make it a compound of significant interest in multiple fields.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-ol

InChI

InChI=1S/C6H11NO/c8-6-2-4-1-5(6)7-3-4/h4-8H,1-3H2/t4-,5+,6+/m0/s1

InChI Key

AUBJWMXFVGCAGR-KVQBGUIXSA-N

Isomeric SMILES

C1[C@H]2C[C@H]([C@@H]1NC2)O

Canonical SMILES

C1C2CC(C1NC2)O

Origin of Product

United States

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